molecular formula C7H9NO3 B3361211 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 917989-06-1

1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3361211
CAS No.: 917989-06-1
M. Wt: 155.15 g/mol
InChI Key: BNMZVSCLYDXKMQ-UHFFFAOYSA-N
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Description

1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound with a pyrrolidone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both acetyl and hydroxy functional groups, makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process. One common method involves the cyclization of a suitable precursor, such as 3-methyl-4-hydroxy-2-butenolide, followed by acetylation. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The hydroxy and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with an ethyl group instead of an acetyl group.

    4-Hydroxy-2-quinolones: Similar heterocyclic structure with different functional groups.

    2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Another heterocyclic compound with a furanone core

Uniqueness: 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both acetyl and hydroxy groups on the pyrrolidone ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1-acetyl-2-hydroxy-3-methyl-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-3-6(10)8(5(2)9)7(4)11/h3,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMZVSCLYDXKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575606
Record name 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917989-06-1
Record name 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one

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